
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide
説明
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide, also known as E7070, is a pyrimidine-based anticancer drug that has been extensively studied for its potential in cancer treatment. It belongs to the class of sulfonamide compounds and has been shown to have a broad range of anticancer activities.
作用機序
The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide involves the inhibition of several key signaling pathways involved in cancer progression. It inhibits the activity of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis and tumor growth. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also inhibits the activity of topoisomerase I and II, enzymes that are essential for DNA replication and cell division. In addition, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to have a broad range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the major advantages of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is its broad range of anticancer activities. It has been shown to be effective against various types of cancer, making it a promising candidate for cancer treatment. However, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been found to be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. One area of research is the development of new formulations of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. In addition, there is a need for further studies to investigate the potential of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide in combination with other anticancer drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide in humans.
科学的研究の応用
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies against various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. It has also been found to have synergistic effects when used in combination with other anticancer drugs.
特性
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3S/c1-2-22(20,21)13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERSPPOEXZEBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



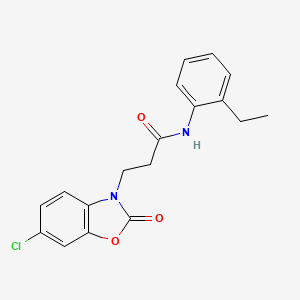
![5-[(benzylamino)sulfonyl]-N-cyclohexyl-2-methylbenzamide](/img/structure/B4387652.png)

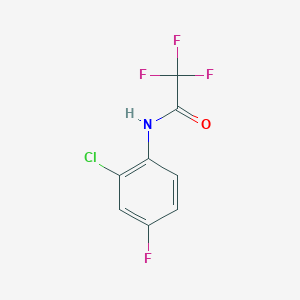
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
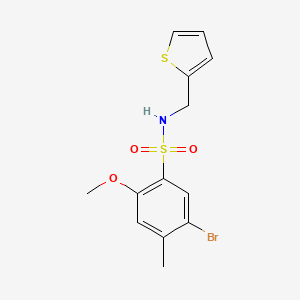

![4-{[(3,5-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4387736.png)
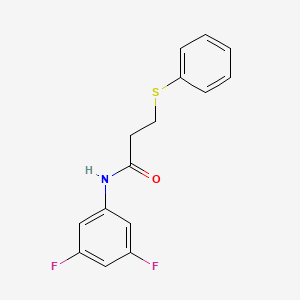
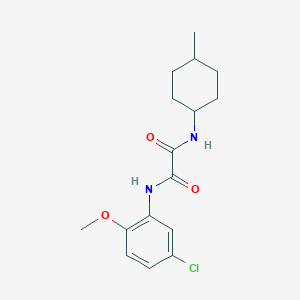
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387754.png)
![N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4387767.png)